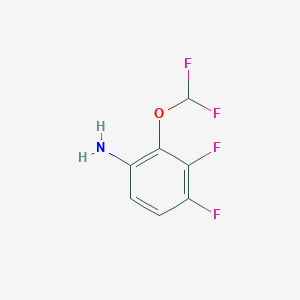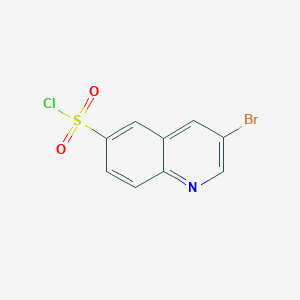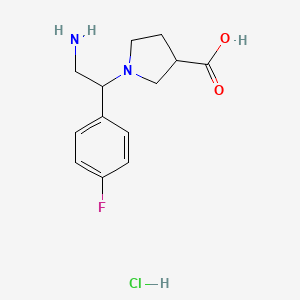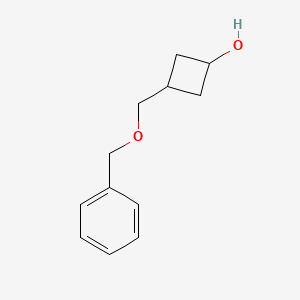
3,4-Difluoro-2-(difluoromethoxy)aniline
Übersicht
Beschreibung
3,4-Difluoro-2-(difluoromethoxy)aniline is a chemical compound that belongs to the class of aniline derivatives. Aniline derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties. The presence of difluoro and difluoromethoxy groups in the molecule is expected to influence its reactivity and interaction with other molecules, which could be beneficial for various applications.
Synthesis Analysis
The synthesis of related aniline derivatives often involves complex procedures that require careful handling of reagents and control of reaction conditions. For instance, the synthesis of ortho-trifluoromethoxylated aniline derivatives can be achieved using Togni reagent II, which is a user-friendly protocol that provides a general approach to a broad spectrum of such compounds . Although the specific synthesis of 3,4-Difluoro-2-(difluoromethoxy)aniline is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
Spectroscopic and quantum chemical studies of similar molecules, such as 3,4-difluoroaniline, have been conducted using various techniques including FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, complemented by theoretical calculations like DFT . These studies provide insights into the optimized geometry, vibrational spectra, and electronic characteristics of the molecule, including HOMO and LUMO energies, which are crucial for understanding the reactivity and properties of the molecule.
Chemical Reactions Analysis
Aniline derivatives can undergo various chemical reactions, including halogenation, acylation, and cycloamidation. For example, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline involves bromination of 4-trifluoromethoxy aniline under specific conditions to achieve high yield and purity . Similarly, copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation of anilines has been developed to form 3,3-difluoro-2-oxindole derivatives, showcasing the versatility of aniline derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by the substituents on the benzene ring. The presence of electron-withdrawing groups such as trifluoromethyl can significantly affect the molecule's electronic properties, vibrational frequencies, and thermodynamic characteristics . Theoretical calculations can predict properties like nonlinear optical properties and thermodynamic features, which are important for the application of these molecules in various fields .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
3,4-Difluoro-2-(difluoromethoxy)aniline and its derivatives are prominent in the field of chemical synthesis and characterization. The molecule's structural properties have been studied extensively, and it has been used in various synthesis processes. For instance, it's been used in the synthesis of 2,2-Difluoro-4-methylnaphtho[l,2-e]-l,3,2-dioxaborin and its isomers, which react with carbonyl compounds and anilines to yield colored ethylenic derivatives and oxazaborins (Vanallan & Reynolds, 1969). Also, an original synthesis of 3,3-difluoro-2-oxindole derivatives was developed using a copper/B2pin2-catalyzed difluoroacetylation of aniline through C-H activation followed by intramolecular amidation, demonstrating the molecule's use in facilitating the synthesis of complex chemical structures (Ke & Song, 2017).
Applications in Materials Science
In materials science, 3,4-Difluoro-2-(difluoromethoxy)aniline has been utilized to develop novel materials with distinct properties. For instance, novel polymers based on derivatives of aniline like 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline have been synthesized for applications such as dye-sensitized solar cells, showcasing the molecule's role in the advancement of renewable energy technologies (Shahhosseini et al., 2016).
Spectroscopic Studies
The molecule has also been a subject of various spectroscopic studies aimed at understanding its structural and physicochemical properties. In one such study, spectroscopic and structural investigations of 3,4-difluoroaniline, a closely related compound, were presented, providing a detailed description of the structural and physicochemical properties of di-substituted aniline derivatives (Kose, Karabacak, & Atac, 2015).
Catalysis and Stabilization
Moreover, the molecule has been instrumental in catalysis and stabilization processes. For example, the application of fluorinated polymers has been described in stabilizing molecular assemblies on oxide electrodes for water-oxidation catalysis, indicating the molecule's significance in enhancing the stability and efficiency of catalytic processes (Eberhart et al., 2017).
Safety And Hazards
The safety information for 3,4-Difluoro-2-(difluoromethoxy)aniline includes several hazard statements: H302+H312+H332;H315;H319;H335. The precautionary statements include P271;P260;P280 . These codes are part of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and provide standardized information about the hazards of chemicals and how to handle them safely.
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)-3,4-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-3-1-2-4(12)6(5(3)9)13-7(10)11/h1-2,7H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUTBSQKSPMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)OC(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-(difluoromethoxy)aniline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3034602.png)
![3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B3034604.png)






![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)
![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)
![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)